molecular formula C24H24N4O2 B2507044 N-[(3Z)-3-[1-cyano-2-(hexylamino)-2-oxoethylidene]isoindol-1-yl]benzamide CAS No. 881565-12-4

N-[(3Z)-3-[1-cyano-2-(hexylamino)-2-oxoethylidene]isoindol-1-yl]benzamide

Cat. No. B2507044
CAS RN: 881565-12-4
M. Wt: 400.482
InChI Key: NVSWLTRCHMINOI-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-[(3Z)-3-[1-cyano-2-(hexylamino)-2-oxoethylidene]isoindol-1-yl]benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities. Benzamide derivatives have been extensively studied for their potential as inhibitors of various enzymes and receptors. For instance, N-(Pyridin-3-yl)benzamides have been identified as selective inhibitors of human aldosterone synthase (CYP11B2), which is crucial for the biosynthesis of the mineralocorticoid hormone aldosterone . This highlights the significance of benzamide derivatives in therapeutic applications, particularly in the context of enzyme inhibition.

Synthesis Analysis

The synthesis of benzamide derivatives can involve various strategies, including direct acylation reactions. For example, N-(cyano(naphthalen-1-yl)methyl)benzamides were synthesized through direct acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile . Similarly, other benzamide compounds, such as N-[4-(2-hydroxyethyl)-1,2,4-oxathiazinan-3-ylidene]-benzamide, were synthesized by oxidation of thioureas with potassium iodate in aqueous solution . These methods demonstrate the versatility in the synthetic approaches for creating benzamide derivatives, which could be applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using techniques such as X-ray crystallography. For instance, the solid-state properties of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were revealed through X-ray single crystallography . Additionally, variable temperature 1H NMR spectra can provide insights into the dynamic conformational changes of these molecules, as seen in the study of N-[4-(2-hydroxyethyl)-1,2,4-oxathiazinan-3-ylidene]-benzamide . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the compound and its potential interactions with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, including colorimetric sensing mechanisms. For example, a benzamide derivative containing a 3,5-dinitrophenyl group exhibited a color transition in response to fluoride anions, which was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism . This indicates that benzamide derivatives can be engineered to possess specific reactivity towards certain stimuli, which could be explored for the compound "this compound" in the context of sensing or other chemical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating groups can affect their reactivity and interaction with other molecules. The crystallographic X-ray structure of a benzamide derivative provided insights into its molecular geometry, which can be correlated with its reactivity and physical properties . Understanding these properties is essential for predicting the behavior of the compound in various environments and for its potential use in pharmaceutical applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Methods : Researchers have developed new methods for synthesizing various functionalized isoindoles, including derivatives similar to N-[(3Z)-3-[1-cyano-2-(hexylamino)-2-oxoethylidene]isoindol-1-yl]benzamide. These methods involve reactions with a variety of nucleophiles and have led to the synthesis of compounds with varied functional groups (Sato et al., 1990).

  • Crystal Structures and Sensing Applications : A study synthesized N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives and explored their solid-state properties using X-ray crystallography. One derivative demonstrated colorimetric sensing of fluoride anions, indicating potential applications in detection and sensing technologies (Younes et al., 2020).

  • Corrosion Inhibition : Isoindoline and benzamide derivatives have been synthesized for their potential use as corrosion inhibitors for metals in acidic media. This research suggests potential industrial applications in protecting materials from corrosion (Aouine et al., 2011).

Biological and Medicinal Applications

  • Antimicrobial and Anticancer Potentials : Research has been conducted on thiazolidinone derivatives, including benzamide derivatives, demonstrating significant antimicrobial and anticancer activities. These findings suggest the potential therapeutic applications of such compounds in treating various diseases (Deep et al., 2016).

  • Melanoma Cytotoxicity : Studies on benzamide derivatives, including radioiodinated N-(2-(diethylamino)ethyl)benzamides, have shown selective uptake by melanotic melanoma, suggesting their use in targeted drug delivery and imaging in melanoma treatment (Wolf et al., 2004).

  • Non-Acidic Antiinflammatory Compounds : Benzamide derivatives have been studied for their antiinflammatory properties, showing potential as non-acidic antiinflammatory agents, which could offer an alternative to traditional anti-inflammatory drugs (Robert et al., 1994).

properties

IUPAC Name

N-[(3Z)-3-[1-cyano-2-(hexylamino)-2-oxoethylidene]isoindol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c1-2-3-4-10-15-26-24(30)20(16-25)21-18-13-8-9-14-19(18)22(27-21)28-23(29)17-11-6-5-7-12-17/h5-9,11-14H,2-4,10,15H2,1H3,(H,26,30)(H,27,28,29)/b21-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSWLTRCHMINOI-MRCUWXFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.